Taurodeoxycholate sodium salt

Critical Micelle Concentration Surfactant Chemistry Membrane Protein Solubilization

Taurodeoxycholate sodium salt (NaTDC; CAS 1180-95-6) is a taurine-conjugated dihydroxy bile salt and anionic detergent. With a critical micelle concentration (CMC) of 1–4 mM and an aggregation number of 6 under low-salt conditions, it is widely employed for solubilizing lipids and membrane-bound proteins while preserving native structure.

Molecular Formula C26H44NNaO6S
Molecular Weight 521.7 g/mol
Cat. No. B15607279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurodeoxycholate sodium salt
Molecular FormulaC26H44NNaO6S
Molecular Weight521.7 g/mol
Structural Identifiers
InChIInChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16?,17?,18?,19?,20?,21?,22?,23?,25-,26+;/m0./s1
InChIKeyYXHRQQJFKOHLAP-FONCZFQMSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Taurodeoxycholate Sodium Salt: A Dihydroxy Bile Salt Detergent for Membrane Protein Research and Drug Delivery


Taurodeoxycholate sodium salt (NaTDC; CAS 1180-95-6) is a taurine-conjugated dihydroxy bile salt and anionic detergent . With a critical micelle concentration (CMC) of 1–4 mM and an aggregation number of 6 under low-salt conditions, it is widely employed for solubilizing lipids and membrane-bound proteins while preserving native structure . Its distinct physicochemical profile compared to closely related trihydroxy (e.g., sodium taurocholate, NaTC) and glycine-conjugated (e.g., sodium glycodeoxycholate, NaGDC) bile salts underpins its selection in demanding biochemical and pharmaceutical applications [1].

Why Taurodeoxycholate Sodium Salt Cannot Be Replaced by Generic Bile Salts Without Controlled Evidence


Bile salts are often treated as interchangeable anionic detergents, yet a single hydroxyl group difference between the dihydroxy taurodeoxycholate (NaTDC) and the trihydroxy taurocholate (NaTC) produces divergent aggregation numbers (15.9 vs. 6.0), micelle morphology, and solubilization capacities that directly impact experimental outcomes [1][2]. Similarly, substituting the taurine headgroup with glycine (as in glycodeoxycholate, NaGDC) alters the cholesterol solubilization order [1]. These measurable differences mean that protocols optimized for NaTDC cannot be assumed to work with other bile salts without re-validation, and procurement specifications must match the compound used in the reference method [2].

Quantitative Differentiation of Taurodeoxycholate Sodium Salt Against Key Comparators


Lower Critical Micelle Concentration (CMC) Than Sodium Taurocholate

Sodium taurodeoxycholate (NaTDC) exhibits a lower CMC than sodium taurocholate (NaTC), enabling micelle formation at lower detergent concentrations. The CMC range for NaTDC is 1–4 mM , with a specific determination of 2.5 mM by pyrene fluorescence [1], whereas NaTC shows a higher CMC range of 0.6–6.0 mM under comparable conditions [2]. The lower CMC of NaTDC is attributed to its dihydroxy structure, which reduces molecular polarity compared to the trihydroxy NaTC [2].

Critical Micelle Concentration Surfactant Chemistry Membrane Protein Solubilization

Aggregation Number and Micelle Size: NaTDC Outperforms NaTC by 2.65-Fold

Under physiologically relevant conditions (0.15 M NaCl, 308.2 K), sodium taurodeoxycholate (NaTDC) exhibits an aggregation number of 15.9, which is 2.65-fold higher than that of sodium taurocholate (NaTC, aggregation number 6.0) [1]. This larger aggregation number correlates with larger micelle size and more spherical morphology, as confirmed by small-angle X-ray and neutron scattering [2]. Sodium glycodeoxycholate (NaGDC) shows a comparable aggregation number (15.7), but the taurine headgroup of NaTDC confers distinct counterion binding properties [1].

Aggregation Number Micelle Size Light Scattering

Cholesterol Solubilization Capacity: NaTDC Ranks Above NaTC and NaGC

The cholesterol solubilization capacity of conjugated bile salts follows the rank order: NaTC < NaGC < NaTDC < NaGDC, as determined by the maximum additive concentration (MAC) of cholesterol in bile salt micelles [1]. This places sodium taurodeoxycholate (NaTDC) above both sodium taurocholate (NaTC) and sodium glycocholate (NaGC) in cholesterol-solubilizing power, but below sodium glycodeoxycholate (NaGDC). The standard Gibbs energy change for solubilization confirmed this thermodynamic ordering [1]. A separate study of cholesterol solubility in bile salt solutions corroborated this ranking, placing Taurodeoxycholate second only to Glycodeoxycholate among six tested bile salts [2].

Cholesterol Solubilization Gallstone Pathophysiology Maximum Additive Concentration

Drug Solubilization Efficiency: Taurodeoxycholate in Top Tier with Cholate

A critical review of drug solubilization by bile salt micelles segregated data by bile salt type and found that the rank order of solubilization efficiency (slope of log K(m/a) vs log K(o/w)) was: cholate ≈ taurodeoxycholate > glycocholate ≈ taurocholate ≈ glycodeoxycholate [1]. Statistically, the pooled data for cholate and taurodeoxycholate exhibited a significantly steeper slope than the cluster comprising glycocholate, taurocholate, and glycodeoxycholate, which were statistically indistinguishable from each other [1]. This indicates that taurodeoxycholate is among the most efficient bile salts for solubilizing drugs across a range of lipophilicities.

Drug Solubilization Micelle Partition Coefficient Oral Bioavailability

Selective Mitochondrial Membrane Protein Solubilization: NaTDC vs. Non-Ionic Detergents

A comparative study of yeast membrane solubilization demonstrated that sodium taurodeoxycholate (NaTDC), in the presence of salt, effectively solubilized mitochondrial membrane proteins but was ineffective against plasma membranes [1]. In contrast, Triton X-100 was effective in both membrane systems, and Zwittergent-14 produced maximum solubilization of both but risked enzyme inactivation at high concentrations [1]. This selectivity of NaTDC for mitochondrial over plasma membranes is a distinct operational advantage when organelle-specific protein extraction is required.

Membrane Protein Extraction Mitochondrial Membranes Non-Denaturing Detergents

Procurement-Driven Application Scenarios for Taurodeoxycholate Sodium Salt


Mitochondrial Inner Membrane Protein Extraction and Structural Biology

NaTDC selectively solubilizes mitochondrial membrane proteins while sparing plasma membrane proteins [1]. Its aggregation number of 15.9 at physiological ionic strength [2] provides sufficient micelle size to accommodate large transmembrane complexes such as ATP synthase and respiratory chain supercomplexes. Procurement of NaTDC with specified CMC of 1–4 mM and aggregation number of 6 (low-salt, Sigma specification) enables reproducible solubilization protocols for cryo-EM and X-ray crystallography studies of mitochondrial membrane proteins .

Cholesterol Solubilization and Gallstone Pathophysiology Research

For in vitro models of cholesterol gallstone formation and dissolution, NaTDC provides cholesterol solubilization capacity that ranks above NaTC and NaGC but below NaGDC [2]. This intermediate position makes NaTDC an appropriate model bile salt for studying cholesterol solubility in human bile, where the ratio of tauro- to glyco-conjugated bile salts is approximately 1:2 [2]. Procurement specifications should confirm purity ≥95% by TLC to avoid confounding effects of other bile salt contaminants .

Oral and Transmucosal Drug Delivery Enhancement

NaTDC is in the top tier of bile salts for drug solubilization efficiency, statistically equivalent to cholate and superior to taurocholate and glycocholate [3]. In hydrophobic ion pairing strategies, NaTDC has been reported to achieve encapsulation efficiencies up to 100% and drug loadings up to 30% [4]. Its lower CMC (2.5 mM) enables permeation-enhancing effects at concentrations lower than those required for taurocholate [5], making NaTDC particularly suitable for nasal, buccal, and oral peptide delivery formulations where minimizing surfactant load is critical for mucosal safety.

Model Bile and Lipid Digestion Studies

NaTDC forms mixed micelles with fatty acids and monoacylglycerols that are larger and more spherical than NaTC-containing mixed micelles [6]. This morphological difference directly impacts lipolysis kinetics and the solubilization of lipolysis products from lipid droplet interfaces. Researchers studying the interfacial behavior of bile salts during lipolysis should select NaTDC when the goal is to model dihydroxy bile salt contributions to fat digestion, as it displays higher capacity for lipolysis product removal than NaTC [6].

Technical Documentation Hub

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